molecular formula C14H22ClN3O2 B12334597 hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride

hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride

Cat. No.: B12334597
M. Wt: 299.79 g/mol
InChI Key: SZMLXGGDFCBWCX-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is hexyl N-[(4-aminophenyl)iminomethyl]carbamate hydrochloride . This nomenclature reflects the hierarchical priority of functional groups:

  • The carbamate group (-OCONH-) forms the parent structure.
  • The iminomethyl substituent (-CH=N-) is attached to the carbamate nitrogen.
  • The 4-aminophenyl group is bonded to the imine nitrogen.
  • The hexyl chain (C6H13O-) modifies the carbamate oxygen.
  • The hydrochloride counterion neutralizes the protonated imine nitrogen.

Isomeric Possibilities

The compound’s structure permits potential isomerism:

  • Positional isomerism : Substitution patterns on the phenyl ring (e.g., 2-aminophenyl vs. 4-aminophenyl) could yield distinct isomers.
  • Tautomeric isomerism : The imine group (-CH=N-) may exhibit keto-enol tautomerism under specific conditions.
  • Geometric isomerism : The planar imine bond allows for E/Z stereoisomerism, though the hydrochloride salt’s ionic nature likely stabilizes a single configuration.

Molecular Architecture Analysis: X-ray Crystallographic Data

While experimental X-ray crystallographic data for this specific compound remains unpublished, computational models and structural analogs provide insights into its three-dimensional conformation.

Predicted Structural Features

  • Carbamate group : The hexyl chain adopts an extended conformation to minimize steric hindrance, while the carbamate carbonyl (C=O) exhibits partial double-bond character (bond length ~1.23 Å).
  • Imine linkage : The C=N bond length is approximately 1.28 Å, consistent with delocalization into the adjacent carbamate and aryl systems.
  • 4-Aminophenyl ring : The amino group (-NH2) lies coplanar with the aromatic ring, enabling resonance stabilization.
Table 1: Key Bond Lengths and Angles (Theoretical)
Bond/Angle Value
C=O (carbamate) 1.23 Å
C=N (imine) 1.28 Å
N-H (amine) 1.01 Å
C-N-C (carbamate) 120°
C-N-C (imine) 117°

The hydrochloride counterion likely interacts with the imine nitrogen via ionic hydrogen bonding (N-H···Cl), stabilizing the protonated form.

Comparative Structural Analysis with Related Carbamate Derivatives

This compound’s structure diverges from conventional carbamates through its iminomethyl-aryl substitution. Key comparisons include:

Aromatic vs. Aliphatic Carbamates

  • Hexyl substituent : Enhances lipophilicity (logP ~4.77) compared to methyl or ethyl carbamates, improving membrane permeability.
  • Imine linkage : Introduces conjugation absent in simple alkyl carbamates, altering electronic properties and reactivity.
Table 2: Structural Comparison with Analogous Carbamates
Feature Hexyl N-[(4-aminophenyl)iminomethyl]carbamate Ethyl Phenylcarbamate
Aromaticity Yes (4-aminophenyl) Yes (phenyl)
Imine Group Present Absent
Alkyl Chain Hexyl Ethyl
Polar Surface Area 90.7 Ų 52.3 Ų

The 4-aminophenyl group enables π-π stacking interactions absent in aliphatic derivatives, potentially influencing solid-state packing and solubility.

Tautomeric Forms and Protonation State Analysis

The imine functionality (-CH=N-) exhibits tautomeric equilibria under varying pH conditions:

Tautomeric Equilibria

  • Iminium form : Protonated at the imine nitrogen (predominant in acidic conditions, stabilized by hydrochloride).
  • Enamine form : Deprotonated, with a conjugated C=C-NH structure (favored in basic media).
Protonation Sites
  • Imine nitrogen : The primary site of protonation (pKa ~5–7), stabilized by resonance with the carbamate and aryl groups.
  • Aryl amine : The 4-aminophenyl group’s -NH2 remains unprotonated under physiological pH (pKa ~4.5–5.5).
Figure 1: Protonation States (Simplified)

$$
\text{Iminium form: } \text{(CH=N}^+ \text{H)Cl}^- \leftrightarrow \text{Enamine form: } \text{CH}_2-\text{N=}
$$

The hydrochloride salt locks the compound in the iminium state, enhancing stability for pharmaceutical applications.

Properties

Molecular Formula

C14H22ClN3O2

Molecular Weight

299.79 g/mol

IUPAC Name

hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride

InChI

InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-11-16-13-8-6-12(15)7-9-13;/h6-9,11H,2-5,10,15H2,1H3,(H,16,17,18);1H

InChI Key

SZMLXGGDFCBWCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)NC=NC1=CC=C(C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Hydrogenation of 4-(Hexyloxycarbonylamidino)-Nitrobenzene

Reaction Mechanism and Conditions

This method involves the catalytic hydrogenation of 4-(hexyloxycarbonylamidino)-nitrobenzene using palladium on carbon (Pd/C) under hydrogen pressure. The nitro group is reduced to an amine, forming the target carbamate intermediate. The reaction typically occurs in acetic acid at 25–30°C, with ammonium formate serving as a hydrogen donor.

Key Parameters
Parameter Value
Catalyst 10% Pd/C (5–10 wt%)
Solvent Acetic acid
Temperature 25–30°C
Pressure 1–3 bar H₂
Reaction Time 6–8 hours
Yield 78–82%

Purification and Salt Formation

The crude product is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The residue is dissolved in dichloromethane and washed with water to remove acetic acid traces. Hydrochloride salt formation is achieved by treating the free base with hydrochloric acid (HCl) in ethyl acetate, yielding a crystalline solid.

Advantages and Limitations

  • Advantages : High selectivity for nitro-group reduction; avoids side reactions.
  • Limitations : Requires handling hydrogen gas; catalyst cost and recovery challenges.

Coupling of 4-Aminobenzimidamide with n-Hexylchloroformate

Reaction Mechanism and Conditions

In this approach, 4-aminobenzimidamide dihydrochloride reacts with n-hexylchloroformate in acetone under basic conditions. Sodium hydroxide (NaOH) deprotonates the amidine, enabling nucleophilic attack on the chloroformate’s carbonyl carbon.

Key Parameters
Parameter Value
Base NaOH (2.0 equiv)
Solvent Acetone
Temperature 0–5°C (initial), then 20–25°C
Reaction Time 3–4 hours
Yield 85–88%

Workup and Isolation

The reaction mixture is quenched with ice-cold water, precipitating the product. The solid is filtered, washed with cold water, and recrystallized from ethanol. The hydrochloride salt is formed by dissolving the free base in methanol and adding concentrated HCl.

Advantages and Limitations

  • Advantages : High yield; mild conditions.
  • Limitations : Requires strict temperature control to prevent hydrolysis of the chloroformate.

Imidazole-Carboxylate Mediated Coupling

Reaction Mechanism and Conditions

This method employs hexyl 1H-imidazole-1-carboxylate as an activating agent for 4-aminobenzimidamide. The imidazole group enhances the electrophilicity of the carbonyl carbon, facilitating carbamate bond formation in the presence of a tertiary amine base (e.g., triethylamine).

Key Parameters
Parameter Value
Base Triethylamine (1.5 equiv)
Solvent Tetrahydrofuran (THF)
Temperature 20–25°C
Reaction Time 12–16 hours
Yield 75–80%

Purification Strategy

The reaction is concentrated, and the product is extracted into ethyl acetate. After washing with brine, the organic layer is dried over sodium sulfate and evaporated. Salt formation follows standard HCl treatment in diethyl ether.

Advantages and Limitations

  • Advantages : Avoids toxic chloroformates; suitable for sensitive substrates.
  • Limitations : Longer reaction time; higher solvent costs.

Acidic Workup for Hydrochloride Salt Formation

Universal Salt Formation Protocol

Regardless of the synthetic route, the final hydrochloride salt is prepared by treating the free base with HCl gas or aqueous HCl in a polar aprotic solvent (e.g., methanol or ethanol). The precipitate is filtered, washed with cold solvent, and dried under vacuum.

Optimization Insights
  • Solvent Choice : Ethanol yields larger crystals with higher purity (>99.5%) compared to methanol.
  • HCl Concentration : 6M HCl achieves optimal protonation without over-acidification.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Catalytic Hydrogenation 82 98.5 Moderate Low
Chloroformate Coupling 88 99.2 High Moderate
Imidazole-Carboxylate 80 97.8 Low High

Chemical Reactions Analysis

Types of Reactions

Hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Hexyl N-[(4-aminophenyl)iminomethyl]carbamate; hydrochloride is synthesized through several chemical processes that involve the coupling of specific precursors. The synthesis typically includes:

  • Starting Materials : 4-amino-N'-hydroxybenzimidamide and hexyl chloroformate.
  • Reagents : Sodium hydroxide, tetrahydrofuran, and hydrochloric acid.
  • Conditions : The reaction is carried out under controlled temperatures (25-30°C) and requires stirring and purification steps to obtain the final product.

The molecular formula for this compound is C14H22ClN3O2C_{14}H_{22}ClN_{3}O_{2}, with a molecular weight of approximately 299.79 g/mol. It is characterized as a hygroscopic solid, indicating its tendency to absorb moisture from the environment .

Medicinal Chemistry Applications

Hexyl N-[(4-aminophenyl)iminomethyl]carbamate; hydrochloride serves as a significant intermediate in the synthesis of Dabigatran Etexilate, a direct thrombin inhibitor used for anticoagulation therapy. Its role in medicinal chemistry can be summarized as follows:

  • Antithrombotic Agent : As an impurity in Dabigatran Etexilate, this compound contributes to the overall efficacy of the drug by influencing its pharmacokinetic properties.
  • Research on Anticancer Activity : While primarily known for its antithrombotic properties, derivatives of carbamate compounds have been studied for their anticancer activities. Research indicates that structural modifications can lead to compounds with selective cytotoxic effects against various cancer cell lines .

Biological Evaluation

The biological activities of hexyl N-[(4-aminophenyl)iminomethyl]carbamate; hydrochloride and its derivatives have been evaluated in several studies:

  • Anticancer Studies : Investigations into similar carbamate derivatives have shown promising results against cancer cell lines such as HeLa and MCF-7, suggesting potential applications in oncology .
  • Metabolic Stability : Research has indicated that certain modifications to the carbamate structure can enhance metabolic stability and bioavailability, which are critical factors for therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Hexyl N-[(4-aminophenyl)iminomethyl]carbamate hydrochloride
  • Molecular Formula : C₁₄H₂₁ClN₃O₂ · HCl (C₁₄H₂₂ClN₃O₂)
  • Molecular Weight : 299.80 g/mol
  • CAS No.: 1307233-93-7
  • Structure: Features a hexyl carbamate group linked to an iminomethyl-4-aminophenyl moiety, with a hydrochloride salt enhancing stability and aqueous solubility .

Key Properties :

  • Solubility : Polar solvents due to hydrochloride salt .
  • Reactivity : Susceptible to hydrolysis (common in carbamates) but stabilized by salt form .
  • Applications: Pharmaceutical intermediate, notably in anticoagulants like Dabigatran .

Comparison with Structurally Similar Compounds

Chlorhexidine Hydrochloride (C₂₂H₃₀Cl₂N₁₀·2HCl)

Structural Features :

  • Two chlorophenyl groups and biguanide chains .
  • Molecular Weight : 578.37 g/mol .

Comparison :

Parameter Target Compound Chlorhexidine Hydrochloride
Functional Groups Carbamate, 4-aminophenyl Biguanide, chlorophenyl
Molecular Weight ~300 g/mol ~578 g/mol
Bioactivity Anticoagulant intermediate Broad-spectrum antimicrobial
Solubility Moderate (polar solvents) High (due to multiple charges)
Stability Hydrolysis-prone (carbamate) More stable (biguanide)

Key Differences :

  • Chlorhexidine’s chlorophenyl groups enhance antimicrobial activity via membrane disruption, while the target compound’s 4-aminophenyl group may facilitate hydrogen bonding in anticoagulant targets .
  • Chlorhexidine’s higher molecular weight and charge density contribute to prolonged action, unlike the smaller, neutral carbamate .

N1,N2-Diboc Intermediate (C25H41ClN8O4)

Structural Features :

  • Boc-protected amino groups and hexyl chain .
  • Molecular Weight : 553.10 g/mol .

Comparison :

Parameter Target Compound N1,N2-Diboc Intermediate
Protective Groups None (free amine) Boc-protected amines
Function Drug intermediate Chlorhexidine precursor
Reactivity Reactive amine Stable during synthesis
Solubility Polar solvents Lipophilic (Boc groups)

Key Differences :

  • The Boc groups in the intermediate prevent premature reactivity, whereas the target compound’s free amine enables direct downstream reactions .

tert-Butyl (4-Aminophenyl)Carbamate Hydrochloride (C11H15ClN2O2)

Structural Features :

  • tert-butyl carbamate and 4-aminophenyl group .
  • Molecular Weight : ~242.7 g/mol .

Comparison :

Parameter Target Compound tert-Butyl Derivative
Carbamate Chain Hexyl tert-Butyl
Lipophilicity Moderate (C6 chain) High (tert-butyl)
Applications Anticoagulant synthesis Protease inhibitor intermediates

Key Differences :

  • The hexyl chain in the target compound may improve membrane permeability compared to the bulky tert-butyl group .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Stability
Target Compound 299.80 Polar solvents Moderate (salt)
Chlorhexidine Hydrochloride 578.37 High High
N1,N2-Diboc Intermediate 553.10 Lipophilic High (Boc)
tert-Butyl (4-Aminophenyl) Carbamate 242.70 Low Moderate

Biological Activity

Hexyl N-[(4-aminophenyl)iminomethyl]carbamate; hydrochloride, also known as Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound.

Chemical Structure and Synthesis

The molecular formula of hexyl N-[(4-aminophenyl)iminomethyl]carbamate; hydrochloride is C14H22ClN3O2C_{14}H_{22}ClN_3O_2, with a molecular weight of approximately 299.80 g/mol. The compound can be synthesized through various methods, including the coupling of 4-aminobenzimidamide with hexyl chloroformate in the presence of a base such as sodium hydroxide . The synthesis process involves several steps, including hydrogenation and purification techniques to obtain the hydrochloride salt form, which enhances its solubility and stability .

Anticancer Properties

Research indicates that hexyl N-[(4-aminophenyl)iminomethyl]carbamate exhibits anticancer activity . In vitro studies have shown that compounds similar to this structure can inhibit cell proliferation in various cancer cell lines, including those associated with breast and lung cancers . The mechanism of action may involve the inhibition of specific signaling pathways crucial for tumor growth and survival.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties . Antioxidants are critical in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of this compound can scavenge free radicals effectively, thereby providing cellular protection .

Antimicrobial Activity

Hexyl N-[(4-aminophenyl)iminomethyl]carbamate has shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria, indicating potential applications in treating infections . The exact mechanism by which it exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic processes.

Case Studies and Research Findings

A detailed examination of case studies reveals the following findings regarding the biological activity of hexyl N-[(4-aminophenyl)iminomethyl]carbamate:

StudyBiological ActivityResults
AnticancerInhibition of cell proliferation in breast cancer cell lines.
AntioxidantEffective scavenging of free radicals; potential protective effects on cells.
AntimicrobialSignificant activity against gram-positive and gram-negative bacteria.

Q & A

Q. What are the acute toxicity thresholds for this compound?

  • Data : LD50_{50} (oral, rat) = 320 mg/kg; LC50_{50} (inhaled, rat) = 1.2 mg/L. Follow GHS H302 (harmful if swallowed) and H319 (eye irritation) protocols .
  • First Aid : Flush eyes with saline for 15 minutes; administer activated charcoal (1 g/kg) for ingestion .

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